molecular formula C68H113N23O12 B10784466 Krrwkknfia V

Krrwkknfia V

Cat. No. B10784466
M. Wt: 1444.8 g/mol
InChI Key: LDIFTFCANVUAPM-UHFFFAOYSA-N
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Description

Myosin Light Chain Kinase Inhibitors are compounds that specifically inhibit the activity of Myosin Light Chain Kinase, an enzyme that plays a crucial role in muscle contraction by phosphorylating the myosin light chain. These inhibitors are significant in various biological processes and have potential therapeutic applications in treating diseases related to abnormal muscle contractions and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myosin Light Chain Kinase Inhibitors involves multiple steps, including the preparation of key intermediates and the final coupling reactions. For example, the synthesis of a common inhibitor, ML-7, involves the reaction of 1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine with hydrochloric acid .

Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps like crystallization, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Myosin Light Chain Kinase Inhibitors can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen.

    Reduction: Involving the addition of hydrogen or the removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Myosin Light Chain Kinase Inhibitors have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Myosin Light Chain Kinase Inhibitors involves the inhibition of the enzyme’s activity by binding to its active site or allosteric sites. This prevents the phosphorylation of the myosin light chain, thereby inhibiting muscle contraction and other cellular processes. The molecular targets include the myosin light chain kinase itself and associated signaling pathways such as the RhoA/Rho-associated kinase pathway .

Similar Compounds:

Uniqueness: Myosin Light Chain Kinase Inhibitors like ML-7 are unique due to their specific binding affinity and inhibitory potency. They are valuable tools in research and potential therapeutic agents due to their ability to selectively inhibit Myosin Light Chain Kinase without affecting other kinases significantly.

properties

IUPAC Name

2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIFTFCANVUAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H113N23O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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